(2R)-1-(Pyrrolidin-1-YL)propan-2-OL

Description

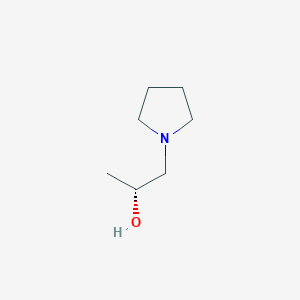

(2R)-1-(Pyrrolidin-1-YL)propan-2-OL is a chiral compound with a pyrrolidine ring attached to a propanol backbone

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(2R)-1-pyrrolidin-1-ylpropan-2-ol |

InChI |

InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

BPYANEJZLUMJNA-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CN1CCCC1)O |

Canonical SMILES |

CC(CN1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method is the nucleophilic ring-opening of an epoxide by pyrrolidine, followed by reduction to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Pyrrolidin-1-YL)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of halides or amines.

Scientific Research Applications

(2R)-1-(Pyrrolidin-1-YL)propan-2-OL has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

(2S)-1-(Pyrrolidin-1-YL)propan-2-OL: The enantiomer of (2R)-1-(Pyrrolidin-1-YL)propan-2-OL, with similar but distinct properties.

1-(Pyrrolidin-1-YL)ethanol: A related compound with a shorter carbon chain.

1-(Pyrrolidin-1-YL)butanol: A related compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.

Biological Activity

(2R)-1-(Pyrrolidin-1-YL)propan-2-OL, a chiral compound featuring a pyrrolidine ring and a propanol backbone, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 129.20 g/mol

- Functional Groups : Hydroxyl (-OH), Amino (-NH)

The (2R) stereochemistry is crucial for its biological interactions, influencing its binding affinity to various receptors and enzymes.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : Pyrrolidine.

- Reagents : Epichlorohydrin and sodium hydroxide.

- Process : Reaction under basic conditions leading to the desired product.

This synthetic route can be optimized using continuous flow reactors for enhanced efficiency.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, suggesting potential roles in therapeutic applications.

- Neuroprotective Effects : Due to its structural features, it might interact with neurotransmitter systems, indicating possible neuroprotective properties.

Interaction Studies

Studies have shown that this compound binds to various biological targets, including neurotransmitter receptors. This binding suggests that the compound could influence enzyme activity and receptor signaling pathways, warranting further investigation into its pharmacodynamics .

Data Table: Biological Activity Overview

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of pyrrolidine derivatives, this compound was shown to enhance neuronal survival in in vitro models of neurodegeneration. The compound's ability to modulate glutamate receptors contributed to reduced excitotoxicity, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Enzyme Modulation

Another study focused on the enzyme inhibition characteristics of this compound. The compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values obtained were in the low micromolar range, suggesting strong potential for development as an anticancer agent.

Future Directions

Further research is required to elucidate the precise mechanisms of action of this compound. Investigations into its pharmacokinetics and long-term effects will be essential for assessing its viability as a therapeutic candidate. Additionally, structural modifications could enhance its efficacy and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.